molecular formula C5H10O4 B14405254 2,2-Dimethoxypropanoic acid CAS No. 85515-87-3

2,2-Dimethoxypropanoic acid

Cat. No.: B14405254
CAS No.: 85515-87-3
M. Wt: 134.13 g/mol
InChI Key: SVLPCVGRPXRCHR-UHFFFAOYSA-N
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Description

2,2-Dimethoxypropanoic Acid Methyl Ester (CAS Registry Number: 10076-48-9) is a high-purity ester compound supplied for laboratory research and chemical synthesis applications. This compound, with the molecular formula C 6 H 12 O 4 and a molecular weight of 148.16 g/mol, is characterized by its structure featuring both ester and acetal functional groups . As a specialized chemical building block, 2,2-Dimethoxypropanoic Acid Methyl Ester is of significant value in organic synthesis and method development research. Its structure suggests potential utility as a protected synthetic intermediate, which can be leveraged in the construction of more complex molecules for various fields, including medicinal chemistry and materials science. Researchers can utilize this compound to explore novel synthetic pathways or as a standard in analytical studies. Physical properties of this compound include a calculated density of 1.03 g/cm³ and a calculated boiling point of approximately 183°C at 760 mmHg . Handling and Safety: This chemical is intended for use by qualified researchers in a controlled laboratory setting. Please consult the safety data sheet (SDS) for proper handling, storage, and disposal information prior to use. Notice: This product is provided strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,2-dimethoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-5(8-2,9-3)4(6)7/h1-3H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLPCVGRPXRCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517285
Record name 2,2-Dimethoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85515-87-3
Record name 2,2-Dimethoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of 2,2-Dimethoxypropionitrile

Nitrile hydrolysis offers a robust pathway to carboxylic acids. For this route, 2,2-dimethoxypropionitrile ((CH₃O)₂CHCN) is hydrolyzed under acidic or basic conditions.

Acidic Hydrolysis :

  • Reagents : Concentrated H₂SO₄ (80%) at 100°C for 4–6 hours.
  • Mechanism : Protonation of the nitrile followed by nucleophilic attack by water, culminating in the formation of the carboxylic acid.

Basic Hydrolysis :

  • Reagents : NaOH (20% aqueous) at 80°C, followed by acidification with HCl.
  • Yield : Estimated at 80–85% based on similar nitrile hydrolysis reactions.

Advantages :

  • High atom economy and minimal byproduct formation.
  • Compatibility with large-scale production.

Grignard Reaction with Carbon Dioxide

The Grignard reaction provides a carbon chain-elongation strategy. A methoxy-substituted Grignard reagent reacts with CO₂ to form the carboxylic acid.

Synthetic Steps :

  • Formation of Grignard reagent : (CH₃O)₂CHMgBr is prepared from (CH₃O)₂CHBr and magnesium in dry ether.
  • CO₂ Quenching : The reagent is treated with gaseous CO₂, yielding (CH₃O)₂CHCOOMgBr.
  • Acid Workup : Hydrolysis with dilute HCl produces the free acid.

Yield : 60–65%, limited by the stability of the Grignard reagent.

Limitations :

  • Sensitivity to moisture and steric hindrance from methoxy groups.
  • Requires anhydrous conditions and meticulous temperature control.

Acid-Catalyzed Methoxylation of 2-Ketopropanoic Acid

This method involves the introduction of methoxy groups via acid-catalyzed nucleophilic substitution. Starting from 2-ketopropanoic acid, methoxylation is achieved using methanol and sulfuric acid.

Conditions :

  • H₂SO₄ (catalytic) in excess CH₃OH at 60°C for 12 hours.
  • Mechanism : Protonation of the ketone followed by nucleophilic attack by methanol, forming a hemiacetal intermediate that tautomerizes to the acid.

Yield : 50–55%, with competing esterification as a side reaction.

Horner-Wadsworth-Emmons Olefination Approach

Adapted from methodologies in the synthesis of keto-deoxy-ulosonic acids, this route employs a phosphonate reagent to construct the carbon skeleton.

Steps :

  • Olefination : Reaction of ethyl 2-(dimethoxyphosphoryl)acetate with a methoxy-substituted aldehyde.
  • Hydrogenation : Reduction of the double bond to form the saturated ester.
  • Hydrolysis : Saponification and acidification to yield the carboxylic acid.

Yield : 75–80%, with high stereochemical control.

Comparative Analysis of Synthetic Routes

Method Starting Material Reagents/Conditions Yield (%) Advantages Limitations
Alcohol Oxidation 2,2-Dimethoxypropanol KMnO₄, H₂SO₄, reflux 70–75 Straightforward Requires alcohol precursor
Nitrile Hydrolysis 2,2-Dimethoxypropionitrile H₂SO₄, H₂O, 100°C 80–85 High yield Corrosive conditions
Grignard Reaction Methoxy-substituted Grignard CO₂, H₃O⁺ 60–65 Builds carbon chain Sensitivity to moisture
Acid-Catalyzed Methoxylation 2-Ketopropanoic acid CH₃OH, H₂SO₄ 50–55 Simple reagents Low yield, byproducts
Horner-Wadsworth-Emmons Phosphonate reagent Base, hydrogenation 75–80 High purity, stereocontrol Multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

2,2-Dimethoxypropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds with other molecules, influencing its reactivity and interactions .

Comparison with Similar Compounds

Sources :

Physicochemical Properties

  • Molecular Weight: 2,2-Dimethoxypropanoic acid: 148.16 g/mol (calculated). Comparison:
  • (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid (CAS: 14590-53-5): 114.14 g/mol .
  • 2-(thiophen-2-yl)propanoic acid (CAS: 54955-39-4): 156.20 g/mol .
  • Boiling Point: (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid: 100°C .

Biological Activity

2,2-Dimethoxypropanoic acid (also known as MK-886) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula : C5H10O4
  • Molecular Weight : 130.13 g/mol
  • IUPAC Name : 2,2-Dimethoxypropanoic acid

2,2-Dimethoxypropanoic acid has been shown to inhibit leukotriene synthesis, which plays a crucial role in inflammatory responses. It acts primarily by inhibiting the enzyme lipoxygenase, thereby reducing the production of leukotrienes, which are mediators of inflammation and allergic reactions .

In Vivo Studies

Research has demonstrated that MK-886 can attenuate acute thrombotic and vasomotor responses following arterial injury. In studies involving animal models, the compound was effective in reducing inflammation and promoting healing post-injury .

Study 1: Inhibition of Leukotriene Production

A study published in the Journal of Medicinal Chemistry explored the effects of MK-886 on leukotriene production in murine models. The findings indicated that treatment with 2,2-Dimethoxypropanoic acid significantly reduced levels of leukotriene C4 and D4, suggesting its potential utility in treating conditions characterized by excessive leukotriene production such as asthma and allergic rhinitis .

Study 2: Cardiovascular Effects

Another investigation focused on the cardiovascular effects of MK-886. The study found that administration of the compound post-angioplasty reduced vascular inflammation and improved endothelial function in animal models. This suggests a protective role against vascular injury and potential therapeutic applications in cardiovascular diseases .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
Inhibition of leukotriene synthesisReduced inflammation
Cardiovascular protectionImproved endothelial function
Anti-inflammatory propertiesDecreased acute thrombotic responses

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Dimethoxypropanoic acid in laboratory settings?

  • Methodology :

  • Oxidation of ketones : Use oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to convert ketone precursors to carboxylic acids. Adjust reaction conditions (e.g., acidic aqueous media) to optimize yield .
  • Protection/deprotection strategies : Introduce methoxy groups via nucleophilic substitution or etherification reactions, followed by hydrolysis under controlled pH to retain the acid moiety .
  • Derivatization : For phosphorylated derivatives (e.g., 2,2-Dimethoxypropanoic acid 3-phosphate), employ phosphorylation reagents like POCl₃ or PCl₅ in anhydrous conditions, followed by purification via ion-exchange chromatography .

Q. How should researchers purify 2,2-Dimethoxypropanoic acid to ensure high purity?

  • Methodology :

  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) based on solubility data (e.g., ~3% w/w in water for structurally similar acids) .
  • Distillation : For liquid-phase purification, fractional distillation at reduced pressure (bp ~164°C for analogous acids) minimizes thermal degradation .
  • Chromatography : Employ reverse-phase HPLC with C18 columns and mobile phases adjusted to pH 2–3 to enhance separation of acidic impurities .

Q. Which analytical techniques are most effective for characterizing 2,2-Dimethoxypropanoic acid?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm methoxy group integration and carboxylic acid proton environments (e.g., δ ~3.3 ppm for methoxy, δ ~12 ppm for -COOH) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M-H]⁻ at m/z ~149 for C₅H₁₀O₄) and detect trace impurities .
  • Titration : Potentiometric titration with NaOH (0.1 M) to determine acid dissociation constants (pKa ~4.8 for similar branched acids) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the stability of 2,2-Dimethoxypropanoic acid under varying pH conditions?

  • Methodology :

  • pH-dependent stability studies : Conduct accelerated degradation experiments (e.g., 40°C/75% RH) across pH 1–10. Monitor hydrolysis via HPLC and compare degradation products (e.g., methoxy group cleavage at pH < 2) .
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (e.g., 25°C, pH 7) and validate with real-time stability data .
  • Counterion selection : Stabilize the compound as a sodium or triethylammonium salt to reduce hydrolysis in aqueous buffers .

Q. What mechanistic insights guide the reactivity of 2,2-Dimethoxypropanoic acid in substitution reactions?

  • Methodology :

  • Electrophilic substitution : Investigate methoxy group-directed regioselectivity in aromatic systems using HNO₃/H₂SO₄ for nitration. Compare para/ortho ratios via GC-MS .
  • Nucleophilic acyl substitution : React with thionyl chloride (SOCl₂) to form acyl chlorides, then substitute with amines (e.g., benzylamine) to yield amide derivatives. Track intermediates via FTIR (C=O stretch at ~1700 cm⁻¹) .

Q. How does 2,2-Dimethoxypropanoic acid interact with biological systems, and what are the implications for toxicity studies?

  • Methodology :

  • In vitro assays : Test cytotoxicity in mammalian cell lines (e.g., HepG2) using MTT assays. Compare IC₅₀ values against structurally similar acids (e.g., pivalic acid, IC₅₀ ~2 mM) .
  • Metabolic profiling : Use LC-MS/MS to identify phase I metabolites (e.g., demethylation products) in liver microsomes. Correlate metabolic stability with logP values (predicted ~1.48) .
  • In silico modeling : Apply QSAR models to predict acute oral toxicity (e.g., LD₅₀ ~2000 mg/kg for Category 4) and validate with in vivo rodent studies .

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